N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes an iodophenyl group, a phenyl group, a thiophenyl group, and a pyrazole group attached to a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its constituent atoms. Quantum-chemical calculations can be used to analyze the structure of molecular crystals .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the iodophenyl group might undergo substitution reactions, while the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Synthesis and Biological Applications of Pyrazoline Derivatives
Pyrazoline derivatives, including N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide, have been extensively studied for their wide range of biological activities. These compounds are part of a class of five-membered ring heterocyclic compounds that contain two nitrogen atoms. They are recognized for their potential in various pharmacological applications due to their structural diversity and biological activities. The pyrazoline moiety serves as a core structure in many biologically active compounds, underscoring its importance in medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).
Anticancer Properties
Research has focused on the development of pyrazoline derivatives as anticancer agents. The incorporation of various substituents into the pyrazoline ring has been explored to enhance anticancer activity. These efforts include the synthesis of novel compounds and the investigation of their efficacy against different cancer cell lines. The aim is to identify compounds that can target specific pathways involved in cancer progression, offering potential for new therapeutic strategies (Ramya Tokala, Darshana Bora, & N. Shankaraiah, 2022).
Multicomponent Synthesis for Bioactive Compounds
The multicomponent synthesis of pyrazoline derivatives is a notable strategy for creating bioactive molecules. This approach leverages the pot, atom, and step economy to generate compounds with the pyrazoline moiety, which are then tested for various biological activities. Recent advancements in this area have led to the identification of pyrazoline-based compounds with antibacterial, anticancer, antifungal, antioxidant, and other therapeutic properties (Diana Becerra, R. Abonía, & J. Castillo, 2022).
Monoamine Oxidase Inhibition
Pyrazoline compounds have been identified as effective inhibitors of monoamine oxidase (MAO), an enzyme target for the treatment of neurological disorders. Structural modifications of the pyrazoline nucleus have shown significant activity towards MAO, indicating the potential of these derivatives in the development of new treatments for conditions such as depression and anxiety (B. Mathew, J. Suresh, S. Anbazhagan, & G. E. Mathew, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-iodophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3OS/c21-14-8-10-15(11-9-14)22-20(25)17-13-24(16-5-2-1-3-6-16)23-19(17)18-7-4-12-26-18/h1-13H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDYIEFTZKRAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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